molecular formula C17H21BO2S B1418341 4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane CAS No. 1007847-76-8

4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane

Cat. No. B1418341
M. Wt: 300.2 g/mol
InChI Key: OPJUSDABOPHYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves borylation reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Chemical Reactions Analysis

Similar compounds are often used in Suzuki cross-coupling reactions and amination reactions . They can also be used in the coupling reactions with carbonyl compounds under Ir-catalyzed photoredox conditions .

Scientific Research Applications

  • Synthesis and Inhibitory Activity in Serine Proteases : Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their inhibitory activity against serine proteases like thrombin. These compounds exhibited no S–B coordination and only weak N–B coordination (Spencer et al., 2002).

  • Application in Polymer Synthesis : Yokozawa et al. (2011) investigated the polymerization of a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of poly(3-hexylthiophene), a semiconductor polymer. This process involved a catalyst-transfer mechanism and produced polymers with uniform molecular weight, indicating its utility in precision polymer synthesis (Yokozawa et al., 2011).

  • Fluorescent Probe for H2O2 Detection in Living Cells : A study by Nie et al. (2020) focused on synthesizing a new 4-substituted pyrene derivative using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound showed sensitivity and selectivity for hydrogen peroxide (H2O2) and was successfully applied for H2O2 detection in living cells (Nie et al., 2020).

  • Molecular Structure Analysis : Coombs et al. (2006) prepared a compound involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and characterized it using X-ray diffraction. The study provided detailed insights into the molecular structure and interactions of such compounds (Coombs et al., 2006).

  • Synthesis of Boron-Containing Stilbenes : Das et al. (2015) synthesized a series of novel stilbene derivatives using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds have potential applications in developing new materials for LCD technology and are being explored for therapeutic use in neurodegenerative diseases (Das et al., 2015).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(thiophen-2-ylmethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO2S/c1-16(2)17(3,4)20-18(19-16)14-9-7-13(8-10-14)12-15-6-5-11-21-15/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJUSDABOPHYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656437
Record name 4,4,5,5-Tetramethyl-2-{4-[(thiophen-2-yl)methyl]phenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane

CAS RN

1007847-76-8
Record name 4,4,5,5-Tetramethyl-2-[4-(2-thienylmethyl)phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007847-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-{4-[(thiophen-2-yl)methyl]phenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.